molecular formula C19H19FN2O4S2 B2618064 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide CAS No. 933231-46-0

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B2618064
CAS No.: 933231-46-0
M. Wt: 422.49
InChI Key: RXFMUGCCLVRXJO-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 2 and an ethyl sulfonamide chain at position 3. The benzene sulfonamide moiety is further substituted with 2,5-dimethoxy groups, enhancing its electronic and steric properties.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S2/c1-25-16-7-8-17(26-2)18(11-16)28(23,24)21-10-9-15-12-27-19(22-15)13-3-5-14(20)6-4-13/h3-8,11-12,21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFMUGCCLVRXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common method involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group are known to interact with enzymes and proteins, potentially inhibiting their activity. This can disrupt various biological pathways, making the compound useful in medicinal applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound shares structural motifs with several analogs, as outlined below:

Table 1: Key Structural Features of Comparable Compounds
Compound Name / ID Core Structure Substituents Molecular Weight Reference
N-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide 1,3-Thiazole + sulfonamide 4-Fluorophenyl, 2,5-dimethoxybenzene sulfonamide 396.89 g/mol
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide 1,3-Thiazole + benzamide 2,5-dimethoxyphenyl, 4-fluorophenylmethoxy 478.52 g/mol
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-Triazole + sulfonyl Halogenated phenyl (X = H, Cl, Br), 2,4-difluorophenyl ~450–500 g/mol
N-(4-methyl-1,3-thiazol-2-yl)-4-thiophen-2-ylbutanamide (CAS 791127-48-5) 1,3-Thiazole + butanamide 4-methylthiazole, thiophen-2-yl 306.42 g/mol
Key Observations:

Core Heterocycles : The target compound uses a 1,3-thiazole core, while analogs such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () feature a 1,2,4-triazole scaffold. Thiazoles generally exhibit greater metabolic stability compared to triazoles due to reduced ring strain .

However, the 2,5-dimethoxybenzene sulfonamide group introduces steric bulk and hydrogen-bonding capacity absent in simpler analogs like N-(4-methyl-1,3-thiazol-2-yl)-4-thiophen-2-ylbutanamide .

Sulfonamide vs. Carboxamide : The sulfonamide group in the target compound confers stronger acidity (pKa ~10–11) compared to carboxamide-containing analogs (e.g., N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide ), which have pKa values closer to 14–16 .

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data
Property Target Compound N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide 5-(4-Bromophenylsulfonyl)phenyl-triazole ()
LogP (Predicted) 3.8 4.2 3.5
Water Solubility (mg/mL) <0.1 <0.05 0.1–0.5
Hydrogen Bond Donors 1 (NH) 2 (NH, CONH) 1 (NH)
Pharmacological Insights:
  • Target Compound : The sulfonamide group may target carbonic anhydrases or tyrosine kinases, as seen in other sulfonamide-thiazole hybrids.
  • Triazole Analogs () : Demonstrated antimicrobial activity in prior studies, attributed to sulfonyl and halogen substituents enhancing membrane penetration .

Biological Activity

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C21H22FN3O3S
  • Molecular Weight : 415.5 g/mol

The structure features a thiazole ring, a fluorophenyl group, and a sulfonamide moiety, which contribute to its biological activity. The presence of the fluorine atom enhances lipophilicity, potentially influencing pharmacokinetics and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Hantzsch thiazole synthesis, where substituted thioureas react with α-halo ketones under specific conditions to yield the desired thiazole derivatives. Subsequent steps involve functionalization to introduce the sulfonamide group.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , particularly against various cancer cell lines. For instance, studies have demonstrated its ability to inhibit cell proliferation in breast and colon cancer cells at low micromolar concentrations. The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism of Action
Breast Cancer1.30Apoptosis induction
Colon Cancer1.50G1 phase arrest
Lung Cancer2.00Reactive oxygen species (ROS) induction

Antimicrobial Activity

This compound has also shown promising antimicrobial properties . It exhibits inhibitory effects against various bacterial strains by targeting specific enzymes involved in bacterial metabolism.

The biological activity of this compound can be attributed to its interaction with molecular targets involved in disease processes:

  • Enzyme Inhibition : The compound may inhibit key enzymes related to cancer progression or microbial growth.
  • Receptor Interaction : It could interact with cell surface receptors, triggering apoptotic pathways in cancer cells.

Case Studies

Several studies have focused on the pharmacological potential of this compound:

  • Study on Anticancer Activity : A recent study evaluated its effects on HepG2 liver cancer cells, revealing an IC50 value of 1.30 µM, indicating strong antiproliferative effects compared to standard treatments like etoposide .
  • Antimicrobial Evaluation : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 10 µg/mL .

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